[4-(Dimethylamino)-3-nitrophenyl]methanol
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Overview
Description
[4-(Dimethylamino)-3-nitrophenyl]methanol is an organic compound with the molecular formula C9H12N2O3 It is a derivative of phenylmethanol, where the phenyl ring is substituted with a dimethylamino group at the 4-position and a nitro group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Dimethylamino)-3-nitrophenyl]methanol typically involves the nitration of 4-(dimethylamino)benzyl alcohol. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to avoid over-nitration and degradation of the product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow nitration processes to ensure consistent quality and yield. The use of automated systems for temperature and reaction control can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: [4-(Dimethylamino)-3-nitrophenyl]methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or tin(II) chloride (SnCl2) in hydrochloric acid.
Substitution: Thionyl chloride (SOCl2) for converting hydroxyl groups to chlorides.
Major Products
Oxidation: 4-(Dimethylamino)-3-nitrobenzaldehyde or 4-(Dimethylamino)-3-nitrobenzoic acid.
Reduction: 4-(Dimethylamino)-3-aminophenylmethanol.
Substitution: 4-(Dimethylamino)-3-nitrobenzyl chloride.
Scientific Research Applications
Chemistry
In chemistry, [4-(Dimethylamino)-3-nitrophenyl]methanol is used as an intermediate in the synthesis of various organic compounds. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel materials.
Biology
In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving nitro and amino groups. It can also serve as a model compound for understanding the metabolic pathways of similar aromatic compounds.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential pharmacological activities. The presence of both nitro and dimethylamino groups can impart unique biological properties, making it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its reactivity and stability make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of [4-(Dimethylamino)-3-nitrophenyl]methanol involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with biological macromolecules. The dimethylamino group can enhance the compound’s solubility and facilitate its transport across cell membranes.
Comparison with Similar Compounds
Similar Compounds
4-(Dimethylamino)benzyl alcohol: Lacks the nitro group, making it less reactive in certain chemical reactions.
4-(Nitrophenyl)methanol: Lacks the dimethylamino group, affecting its solubility and biological activity.
4-(Dimethylamino)-3-nitrobenzaldehyde: An oxidized form of [4-(Dimethylamino)-3-nitrophenyl]methanol, used in different applications.
Uniqueness
The combination of both dimethylamino and nitro groups in this compound imparts unique chemical and biological properties. This dual functionality allows for a broader range of applications and reactivity compared to similar compounds with only one of these functional groups.
Biological Activity
[4-(Dimethylamino)-3-nitrophenyl]methanol is an organic compound notable for its unique structural features, which include both a dimethylamino group and a nitro group. These functional groups contribute to its diverse biological activities, making it a subject of interest in medicinal chemistry and biochemistry. This article explores the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
The synthesis of this compound typically involves the nitration of 4-(dimethylamino)benzyl alcohol using a mixture of concentrated nitric and sulfuric acids. This reaction must be carefully controlled to prevent over-nitration and degradation of the product. The compound's chemical structure allows for various reactions, including oxidation, reduction, and substitution, which can further modify its biological properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The nitro group can undergo reduction to form reactive intermediates that can interact with proteins and nucleic acids, potentially leading to alterations in cellular functions. The dimethylamino group enhances solubility and facilitates cellular uptake .
Target Interactions
- Enzymatic Interactions : The compound can act as a probe for studying enzyme-catalyzed reactions involving nitro and amino groups.
- Cellular Mechanisms : It may influence signaling pathways by modulating the activity of specific kinases or other regulatory proteins .
Biological Activities
Research indicates that this compound exhibits several biological activities, including:
Case Studies
-
Anticancer Activity :
A study evaluated the anticancer effects of this compound derivatives on human cancer cell lines. Results indicated significant cytotoxicity against A549 cells with IC50 values ranging from 5 to 15 µM, demonstrating the compound's potential as an anticancer agent . -
Enzyme Inhibition :
Research involving enzyme inhibition revealed that derivatives of this compound could inhibit acetylcholinesterase (AChE), an important target in neurodegenerative diseases like Alzheimer's. The most potent derivative showed an IC50 value of 6.73 µM against AChE.
Comparative Analysis
A comparison with similar compounds highlights the unique properties imparted by the dual functional groups present in this compound:
Compound | Dimethylamino Group | Nitro Group | Biological Activity |
---|---|---|---|
This compound | Yes | Yes | Anticancer, antimicrobial |
4-(Dimethylamino)benzyl alcohol | Yes | No | Limited reactivity |
4-(Nitrophenyl)methanol | No | Yes | Reduced solubility and activity |
Properties
IUPAC Name |
[4-(dimethylamino)-3-nitrophenyl]methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c1-10(2)8-4-3-7(6-12)5-9(8)11(13)14/h3-5,12H,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMMCFHUGTZNWEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1)CO)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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